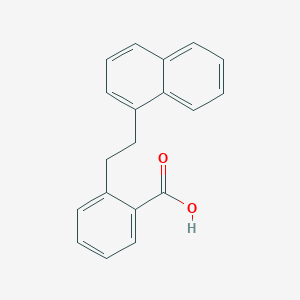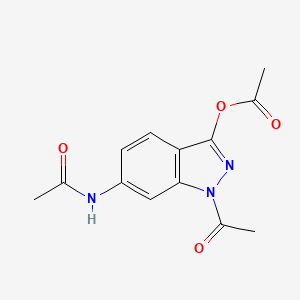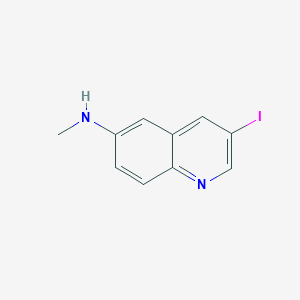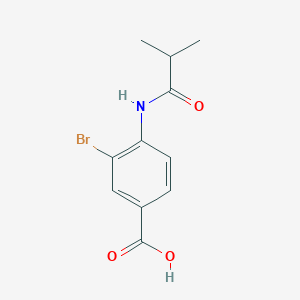
4-(4-Methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,8-Diciano-4-(4-metilpiperazin-1-il)naftaleno es un compuesto químico conocido por su estructura y propiedades únicas. Se caracteriza por la presencia de un anillo de naftaleno sustituido con un grupo 4-metilpiperazin-1-il y dos grupos ciano en las posiciones 1 y 8.
Métodos De Preparación
La síntesis de 1,8-Diciano-4-(4-metilpiperazin-1-il)naftaleno típicamente involucra un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Naftaleno: El núcleo de naftaleno se sintetiza a través de una serie de reacciones que involucran sustitución aromática y ciclización.
Introducción de los Grupos Ciano: Los grupos ciano se introducen en las posiciones 1 y 8 del anillo de naftaleno utilizando reactivos como el bromuro de cianógeno u otros agentes cianurantes en condiciones controladas.
Unión del Grupo 4-Metilpiperazin-1-il: El paso final implica la sustitución de un átomo de hidrógeno en el anillo de naftaleno por el grupo 4-metilpiperazin-1-il. Esto se puede lograr a través de reacciones de sustitución nucleofílica utilizando derivados de piperazina apropiados.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de condiciones y equipos de reacción escalables.
Análisis De Reacciones Químicas
El 1,8-Diciano-4-(4-metilpiperazin-1-il)naftaleno puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo 4-metilpiperazin-1-il puede ser reemplazado por otros grupos funcionales utilizando reactivos y condiciones apropiadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas empleadas.
Aplicaciones Científicas De Investigación
El 1,8-Diciano-4-(4-metilpiperazin-1-il)naftaleno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como un bloque de construcción en la síntesis de moléculas y materiales más complejos. Su estructura única lo hace valioso en el desarrollo de nuevas entidades químicas.
Biología: En la investigación biológica, el compuesto se estudia por sus posibles interacciones con objetivos biológicos, como enzimas y receptores. Puede servir como un compuesto principal en el descubrimiento y desarrollo de fármacos.
Medicina: Las posibles propiedades terapéuticas del compuesto se exploran en química medicinal. Puede exhibir actividad contra ciertas enfermedades o afecciones, lo que lo convierte en un candidato para estudios farmacológicos adicionales.
Industria: En aplicaciones industriales, el compuesto se puede utilizar en la producción de productos químicos especiales, colorantes y otros materiales. Sus propiedades únicas pueden mejorar el rendimiento de estos productos.
Mecanismo De Acción
El mecanismo de acción del 1,8-Diciano-4-(4-metilpiperazin-1-il)naftaleno involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías específicos involucrados dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
El 1,8-Diciano-4-(4-metilpiperazin-1-il)naftaleno se puede comparar con otros compuestos similares, como:
4-(4-Metilpiperazin-1-il)anilina: Este compuesto comparte el grupo 4-metilpiperazin-1-il, pero difiere en la estructura principal, que es un anillo de anilina en lugar de un anillo de naftaleno.
4-(4-Metilpiperazin-1-il)benceno-1,2-diamina: Este compuesto también contiene el grupo 4-metilpiperazin-1-il, pero tiene un anillo de benceno con dos grupos amino en las posiciones 1 y 2.
La singularidad del 1,8-Diciano-4-(4-metilpiperazin-1-il)naftaleno radica en su combinación específica del núcleo de naftaleno con los grupos 4-metilpiperazin-1-il y ciano, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
528877-37-4 |
|---|---|
Fórmula molecular |
C17H16N4 |
Peso molecular |
276.34 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)naphthalene-1,8-dicarbonitrile |
InChI |
InChI=1S/C17H16N4/c1-20-7-9-21(10-8-20)16-6-5-14(12-19)17-13(11-18)3-2-4-15(16)17/h2-6H,7-10H2,1H3 |
Clave InChI |
WLMWNOPSQGQSTF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C3=C(C=CC=C23)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)

![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)


![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)


